Angiotensin 1/2 + A (2 - 8)

概要

説明

Angiotensin 1/2 + A (2 - 8) is a derivative of angiotensin II, a peptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. This compound differs from angiotensin II by having alanine instead of aspartic acid as the first amino acid. It shows similar affinity for angiotensin type 1 and type 2 receptors as angiotensin II.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Angiotensin 1/2 + A (2 - 8) involves the substitution of aspartic acid with alanine in the angiotensin II peptide sequence. This can be achieved through solid-phase peptide synthesis, a method commonly used for the production of peptides. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and a solid support resin.

Industrial Production Methods

Industrial production of Angiotensin 1/2 + A (2 - 8) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.

化学反応の分析

Types of Reactions

Angiotensin 1/2 + A (2 - 8) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: This involves the replacement of specific amino acids in the peptide sequence.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of the peptide, which can have different biological activities and stabilities .

科学的研究の応用

Cardiovascular Diseases

Angiotensin II is a well-established target for the treatment of hypertension and heart failure. Angiotensin receptor blockers (ARBs) and angiotensin-converting enzyme inhibitors (ACEIs) are commonly used to mitigate the effects of angiotensin II on blood vessels and cardiac function:

- Heart Failure Management : Recent guidelines recommend the use of ARBs as part of guideline-directed medical therapy for patients with heart failure with reduced ejection fraction (HFrEF) .

- Protection Against Ischemia : Angiotensin II receptor antagonism has shown protective effects against myocardial ischemia/reperfusion injury, highlighting its potential in acute coronary syndromes .

Inflammation and Autoimmunity

Recent studies have elucidated the role of angiotensin II in promoting inflammation and autoimmune responses:

- Pro-inflammatory Effects : Angiotensin II enhances the expression of pro-inflammatory cytokines and chemokines, contributing to tissue damage in conditions like hypertension and chronic kidney disease .

- Autoimmune Disorders : In models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), angiotensin II has been shown to influence T cell responses, suggesting that modulation of this pathway could offer therapeutic benefits .

Neuroprotection

Emerging evidence suggests that angiotensin peptides may play a role in neuroprotection:

- Cognitive Aging : Studies indicate that modulation of the renin-angiotensin system can influence cognitive decline associated with aging, potentially offering new avenues for intervention in neurodegenerative diseases .

Heart Failure Case Reports

A recent case study highlighted the successful management of a patient with HFrEF using ARBs, demonstrating significant improvements in left ventricular ejection fraction and overall cardiac function after treatment initiation .

Inflammatory Response Modulation

In another study focusing on renal inflammation, patients treated with ACE inhibitors showed reduced markers of inflammation and improved renal outcomes compared to those receiving standard care .

Data Tables

作用機序

Angiotensin 1/2 + A (2 - 8) exerts its effects by binding to angiotensin type 1 and type 2 receptors, similar to angiotensin II. This binding triggers a cascade of intracellular signaling pathways that regulate blood pressure, fluid balance, and vascular tone. The molecular targets include the angiotensin receptors, and the pathways involved are the renin-angiotensin system and related signaling cascades .

類似化合物との比較

Similar Compounds

Angiotensin II: The parent compound, which has aspartic acid as the first amino acid.

Angiotensin III: A shorter peptide derived from angiotensin II.

Angiotensin IV: Another derivative with distinct biological activities

Uniqueness

Angiotensin 1/2 + A (2 - 8) is unique due to its substitution of alanine for aspartic acid, which alters its receptor binding affinity and biological activity. This modification can lead to different physiological effects compared to other angiotensin peptides.

生物活性

Angiotensin peptides, particularly Angiotensin II (Ang II), play a crucial role in the renin-angiotensin system (RAS), influencing cardiovascular and renal functions. The compound "Angiotensin 1/2 + A (2 - 8)" refers to a combination of angiotensin peptides that may exhibit distinct biological activities. This article explores the biological activity of these compounds, focusing on their mechanisms, effects on various physiological systems, and relevant research findings.

Overview of Angiotensin Peptides

Angiotensin I is an inactive precursor that is converted to Ang II by the action of angiotensin-converting enzyme (ACE). Ang II is known for its potent vasoconstrictive properties and its ability to regulate blood pressure and fluid balance by stimulating aldosterone secretion and promoting sodium retention . Additionally, Ang II has been implicated in various pathophysiological processes, including inflammation and tissue remodeling .

Key Functions of Angiotensin II:

- Vasoconstriction: Increases blood pressure by narrowing blood vessels.

- Aldosterone Secretion: Stimulates the adrenal glands to release aldosterone, promoting sodium retention.

- Pro-inflammatory Effects: Involves recruitment of immune cells to sites of injury and promotes oxidative stress .

Biological Activity of Angiotensin 1/2 + A (2 - 8)

The specific compound "Angiotensin 1/2 + A (2 - 8)" includes fragments that may exhibit varying biological activities compared to full-length angiotensins. The following sections detail the biological activities associated with these peptides.

- Receptor Interactions:

- ACE2 and Ang-(1–7) Axis:

Physiological Effects

- Cardiovascular System:

- Renal Function:

- Inflammation:

Research Findings

Numerous studies have investigated the biological activity of angiotensin peptides:

Case Studies

Case Study 1: Hypertensive Patients Treated with ARBs

A study involving hypertensive patients treated with angiotensin receptor blockers (ARBs) showed significant reductions in blood pressure compared to placebo groups. This highlights the effectiveness of modulating angiotensin pathways in managing hypertension.

Case Study 2: Atherosclerosis Models

Research on atherosclerosis models indicated that treatment with Ang-(1–7) improved endothelial function and reduced plaque formation, supporting its role as a protective agent against vascular diseases .

特性

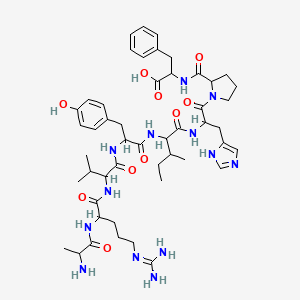

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H71N13O10/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCOFDZSJYMQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H71N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856121 | |

| Record name | Alanyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1002.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51833-76-2 | |

| Record name | Alanyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。